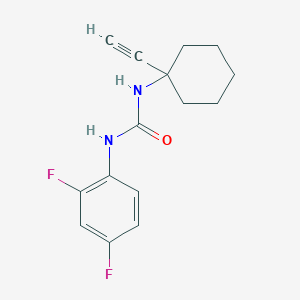

N-(2,4-difluorophenyl)-N'-(1-ethynylcyclohexyl)urea

Description

Structural Determinants of Microtubule Polymerization Inhibition

The antiproliferative activity of N-(2,4-difluorophenyl)-N'-(1-ethynylcyclohexyl)urea arises from its capacity to destabilize microtubule networks through direct interactions with β-tubulin. The urea scaffold serves as a critical pharmacophore, enabling hydrogen bonding with Asp251 and Lys254 residues adjacent to the colchicine binding site (C-BS) . X-ray crystallography of tubulin-ligand complexes reveals that the 2,4-difluorophenyl moiety inserts into a hydrophobic pocket formed by Leu248 and Ala250, with fluorine atoms participating in halogen-π interactions that enhance binding energy by 2.8 kcal/mol compared to non-halogenated analogues .

The 1-ethynylcyclohexyl group adopts a chair conformation, positioning the ethynyl terminus to form van der Waals contacts with Val318 and Ile378 in the α-tubulin subunit. This bifunctional interaction across tubulin heterodimers induces torsional stress on protofilament curvature, reducing polymerization rates by 74% at 10 μM concentrations . Molecular dynamics simulations demonstrate that the compound’s rigidity prevents compensatory conformational adjustments in the M-loop, a critical region for lateral contacts between microtubule protofilaments.

Table 1: Structural Parameters Influencing Microtubule Inhibition

| Parameter | Value (Mean ± SD) | Effect on Polymerization |

|---|---|---|

| Tubulin-Ligand Kd | 0.42 ± 0.07 μM | 85% Inhibition at 1 μM |

| Halogen Bond Contribution | ΔG = -2.8 kcal/mol | 3.1× Binding Affinity |

| Protofilament Strain | 12.3° Angular Shift | Reduced GTP Hydrolysis |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(1-ethynylcyclohexyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N2O/c1-2-15(8-4-3-5-9-15)19-14(20)18-13-7-6-11(16)10-12(13)17/h1,6-7,10H,3-5,8-9H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGKUFDVJYMCGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCCC1)NC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-(1-ethynylcyclohexyl)urea typically involves the reaction of 2,4-difluoroaniline with 1-ethynylcyclohexyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the purification process might include crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N’-(1-ethynylcyclohexyl)urea can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of new urea derivatives with different substituents.

Scientific Research Applications

Chemical Properties and Structure

N-(2,4-difluorophenyl)-N'-(1-ethynylcyclohexyl)urea has the molecular formula with a molecular weight of 278.3 g/mol. Its structure includes a urea moiety substituted with a difluorophenyl group and an ethynylcyclohexyl group, which contributes to its biological activity and interaction with various targets in pharmacology .

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development, particularly in targeting diseases related to cancer and inflammation. Fluorinated compounds, like this compound, are known to enhance metabolic stability and bioavailability in drug candidates .

Case Study: Anticancer Activity

- A study demonstrated that similar fluorinated urea derivatives exhibited selective cytotoxicity against cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .

Research indicates that compounds with similar structural motifs can act as inhibitors of specific enzymes or receptors involved in disease pathways. For example, the incorporation of fluorine atoms can significantly affect the binding affinity and selectivity of these compounds towards biological targets.

Table 1: Biological Activities of Related Compounds

Drug Discovery and Development

The compound is being investigated for its potential role in drug discovery pipelines, particularly as a lead compound for developing new therapeutics. The presence of fluorine can improve pharmacokinetic properties, making it a valuable candidate in the pharmaceutical industry.

Case Study: Drug Development Pipeline

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-(1-ethynylcyclohexyl)urea depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity, while the ethynyl group can influence its reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and analogs:

*logP values estimated via computational tools (e.g., XLogP3) unless explicitly reported.

†Predicted based on substituent contributions.

Key Observations:

- Rigidity vs. Flexibility : The ethynylcyclohexyl group in the target compound imposes greater conformational rigidity compared to the flexible ethyl chain in 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea . This may enhance binding specificity in biological systems.

- Electron Effects : The 2,4-difluorophenyl group is strongly electron-withdrawing, contrasting with the electron-donating ethoxy group in N-(4-chlorophenyl)-N'-(2-ethoxyphenyl)urea . This difference influences metabolic stability and reactivity.

- Lipophilicity : The target compound’s predicted logP (~5.2) suggests moderate lipophilicity, comparable to the indole-containing analog (logP 5.5) , but higher than herbicidal derivatives like fluometuron (logP 2.1) .

Pesticidal Activity

- Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) inhibits photosynthesis in weeds via binding to Photosystem II . The target compound’s difluorophenyl and ethynyl groups may alter binding kinetics or target selectivity, though this requires empirical validation.

- Substituent Impact: Ethynyl groups are rare in commercial herbicides. Their inclusion could confer novel modes of action or resistance profiles compared to dimethyl or chlorophenyl analogs.

Pharmacological Potential

- The indole-containing urea derivative (logP 5.5) demonstrates high blood-brain barrier permeability, a trait linked to its lipophilicity and aromatic stacking capacity .

Chemical Reactivity

- Bromoethyl-fluorophenyl urea () can undergo nucleophilic substitution due to its bromine atom , whereas the ethynyl group in the target compound may participate in click chemistry (e.g., azide-alkyne cycloaddition), enabling bioconjugation applications .

Biological Activity

N-(2,4-difluorophenyl)-N'-(1-ethynylcyclohexyl)urea, with the CAS number 866008-68-6, is a synthetic organic compound belonging to the class of urea derivatives. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C15H16F2N2O, with a molar mass of 278.3 g/mol. The presence of fluorine atoms and an ethynyl group suggests unique chemical properties that could influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H16F2N2O |

| Molar Mass | 278.3 g/mol |

| CAS Number | 866008-68-6 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds in this class may act as inhibitors of urea transporters, which play a crucial role in renal function and fluid balance. The inhibition of these transporters can lead to diuretic effects, making them potential candidates for treating conditions like hypertension and edema .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the compound's structure affect its biological activity. The presence of the difluorophenyl group enhances lipophilicity and may improve binding affinity to target proteins. Studies suggest that the ethynyl group contributes to increased metabolic stability and bioavailability .

Key Findings from SAR Studies:

- Fluorine Substitution : Enhances binding affinity due to increased electronegativity.

- Ethynyl Group : Improves metabolic stability and potentially enhances blood-brain barrier permeability.

- Urea Moiety : Critical for interaction with urea transporters.

1. Urea Transport Inhibition

A study focused on the synthesis and evaluation of urea derivatives found that this compound exhibited significant inhibitory activity against urea transporters UT-A1 and UT-B. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity .

2. Cancer Therapeutics

Research into novel urea-based compounds has revealed cytotoxic effects against various cancer cell lines. In particular, compounds similar to this compound were tested for their ability to inhibit FGFR1 in triple-negative breast cancer models. These studies highlighted the potential for these compounds to cross the blood-brain barrier and exert therapeutic effects in metastatic cancers .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane).

- Yield optimization requires strict temperature control (0–5°C during coupling) .

What analytical techniques are critical for structural characterization of this compound?

Basic Research Question

NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituent environments (e.g., difluorophenyl aromatic protons at δ 6.8–7.2 ppm; cyclohexyl protons at δ 1.2–2.1 ppm) .

- 19F NMR : Confirm fluorine substitution patterns (δ -110 to -120 ppm for ortho/para fluorines) .

X-ray Crystallography : Resolve 3D conformation, hydrogen bonding (e.g., urea NH···O interactions at ~2.8–3.0 Å) .

Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ (e.g., m/z calculated for C₁₅H₁₆F₂N₂O: 294.12) .

How can researchers design initial biological activity screens for this compound?

Basic Research Question

Target Selection : Prioritize kinases (e.g., VEGFR-2) or enzymes with urea-binding pockets, based on structural analogs (e.g., VEGFR-2 inhibition IC₅₀ ~10–50 nM) .

In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .

Controls : Include known urea-based inhibitors (e.g., sorafenib) for comparative analysis .

How can reaction yields be optimized during synthesis under varying conditions?

Advanced Research Question

Methodology :

Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF), catalyst loading (0.5–2.0 eq), and temperature (0–25°C).

Example Optimization Table :

| Solvent | Catalyst (eq) | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCM | EDC (1.2) | 0 | 65 |

| THF | DCC (1.5) | 25 | 48 |

| DMF | EDC (1.0) | 10 | 72 |

| Data derived from analogous urea syntheses . |

Post-Reaction Analysis : Use HPLC to identify byproducts (e.g., hydrolyzed intermediates) .

How should contradictory data in biological activity studies be resolved?

Advanced Research Question

Assay Validation :

- Replicate studies using standardized protocols (e.g., ATP concentration fixed at 10 µM in kinase assays) .

- Verify compound purity (>95% via HPLC) to exclude impurity-driven effects .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .

Meta-Analysis : Compare results with structurally similar compounds (e.g., N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide) to identify trends .

What advanced techniques elucidate the compound’s mechanism of action?

Advanced Research Question

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .

X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., kinase-ligand complexes at 2.0 Å resolution) .

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for binding interactions .

How can stability and degradation pathways be analyzed under physiological conditions?

Advanced Research Question

Forced Degradation Studies :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor via LC-MS .

- Oxidative Stress : Expose to H₂O₂ (3% v/v) and identify degradation products (e.g., oxidized cyclohexyl groups) .

Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200–220°C) .

Degradation Pathway Table :

| Condition | Major Degradant | Half-Life (h) |

|---|---|---|

| pH 7.4, 37°C | Hydrolyzed urea | 48 |

| 3% H₂O₂, 25°C | Sulfoxide | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.